
Ataciguat
Vue d'ensemble
Description
Ataciguat est un nouveau dérivé de l'acide anthranilique qui appartient à une classe structurelle d'activateurs de la guanylate cyclase soluble. Il est connu pour sa capacité à activer la forme oxydée de la guanylate cyclase soluble, qui joue un rôle crucial dans divers processus physiologiques. This compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies cardiovasculaires telles que la sténose de la valve aortique .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse d'ataciguat implique plusieurs étapes, à partir de matières premières facilement disponiblesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour garantir des rendements et une pureté optimaux .
Méthodes de production industrielle
La production industrielle d'this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la capacité d'adaptation. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées pour produire de l'this compound en grande quantité .
Analyse Des Réactions Chimiques
Mechanism of sGC Activation
Ataciguat binds to oxidized/heme-free sGC, mimicking the heme group and stabilizing the enzyme's active conformation. Key findings include:
This activation is NO-independent, making it effective under oxidative stress conditions where NO bioavailability is reduced .
Reduction of Superoxide Anions (O₂- ⁻)
This compound mitigates endothelial dysfunction by neutralizing superoxide radicals:
The compound’s efficacy is linked to sGC’s ferrous heme (Fe²⁺) state, as demonstrated by blunted effects in heme-oxidized models .
Reactive Oxygen Species (ROS) Modulation
This compound’s activity is enhanced in oxidative environments:
These findings highlight its potential in pathologies like atherosclerosis, where ROS levels are elevated .
Chemical Stability and Reactivity
This compound (C₂₁H₁₉Cl₂N₃O₆S₃) exhibits favorable pharmacokinetic properties:
Property | Value/Characteristic | Source |
---|---|---|
Molecular Weight | 576.48 g/mol | |
Water Solubility | 0.00263 mg/mL (predicted) | |
Metabolic Stability | Resists hepatic CYP450 metabolism in preclinical models |
Its anthranilic acid derivative structure enables selective interaction with sGC’s regulatory domain .
Therapeutic Implications
Clinical studies emphasize its role in:
-
Aortic Valve Stenosis : Reduces oxidative stress and improves endothelial function .
-
Peripheral Arterial Disease : Early trials showed improved claudication symptoms .
-
Neuropathic Pain : Discontinued due to limited efficacy in Phase II trials .
Comparative Analysis with Other sGC Activators
Parameter | This compound | Cinaciguat | Riociguat |
---|---|---|---|
Target sGC Form | Heme-free/oxidized | Heme-free | Heme-containing |
NO Dependence | No | No | Synergistic |
Clinical Status | Discontinued | Phase III (HF) | Approved (PAH) |
This compound’s unique redox-sensitive activation profile distinguishes it from heme-dependent stimulators like riociguat .
Applications De Recherche Scientifique
Cardiovascular Diseases
Aortic Valve Stenosis
Ataciguat is currently undergoing clinical trials for its efficacy in treating aortic valve stenosis, a condition characterized by the narrowing of the aortic valve opening. Phase II studies aim to evaluate its safety and effectiveness in slowing the progression of valve calcification and improving hemodynamic parameters in affected patients .
Peripheral Arterial Disease
Previously, this compound was investigated for its potential benefits in patients with peripheral arterial disease. A randomized controlled trial assessed its impact on walking distance and overall vascular function. Although initial studies showed promise, further research was halted due to insufficient efficacy .
Neuropathic Pain Management
This compound has been explored for its potential to alleviate neuropathic pain. However, this line of investigation has been discontinued, as results did not meet clinical endpoints necessary for further development .
Endothelial Function Improvement
Recent studies have demonstrated that this compound enhances endothelial function by reducing oxidative stress. In vitro experiments showed that this compound significantly decreased superoxide anion production in endothelial cells, suggesting its utility in managing conditions linked to oxidative stress and endothelial dysfunction .
Congestive Heart Failure
In preclinical models of congestive heart failure, this compound has been shown to improve vascular function and reduce platelet activation. Chronic administration resulted in enhanced nitric oxide sensitivity and improved vasomotor function, indicating its potential role in managing heart failure-related complications .
Summary of Clinical Studies
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it can be administered orally with a favorable absorption profile. Studies have demonstrated dose-dependent increases in plasma concentration, supporting its use in clinical settings where precise dosing is critical .
Mécanisme D'action
Ataciguat exerts its effects by activating the oxidized form of soluble guanylate cyclase. This activation leads to an increase in the production of cyclic guanosine monophosphate, a key signaling molecule involved in various physiological processes. The molecular targets of this compound include the heme-containing domain of soluble guanylate cyclase, which undergoes conformational changes upon binding to this compound, resulting in enhanced enzymatic activity .
Comparaison Avec Des Composés Similaires
Ataciguat est unique parmi les activateurs de la guanylate cyclase soluble en raison de sa capacité à cibler spécifiquement la forme oxydée de l'enzyme. Les composés similaires comprennent :
Riociguat : Un autre stimulateur de la guanylate cyclase soluble, mais il cible principalement la forme réduite de l'enzyme.
Cinaciguat : Un activateur de la guanylate cyclase soluble avec une structure chimique et un mécanisme d'action différents.
Vericiguat : Un nouveau stimulateur de la guanylate cyclase soluble avec des applications dans le traitement de l'insuffisance cardiaque
La spécificité d'this compound pour la forme oxydée de la guanylate cyclase soluble le distingue de ces composés similaires, ce qui en fait un outil précieux pour étudier le rôle de la guanylate cyclase soluble oxydée dans divers processus physiologiques et pathologiques.
Activité Biologique
Ataciguat, also known as HMR-1766, is a soluble guanylate cyclase (sGC) activator that has garnered attention for its potential therapeutic applications in various cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial function, and relevant clinical findings.
This compound enhances the production of cyclic guanosine monophosphate (cGMP) by activating sGC, which plays a crucial role in mediating the effects of nitric oxide (NO) in vascular physiology. The compound has shown efficacy in counteracting oxidative stress, a common feature in cardiovascular diseases that impairs NO signaling.
- Activation of sGC : this compound stimulates both heme-containing and heme-free forms of sGC, leading to increased cGMP levels even in conditions of oxidative stress. Studies have demonstrated that it significantly enhances cGMP production in smooth muscle cells exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) .
- Reduction of Superoxide Anions : In endothelial cells, this compound reduces the formation of superoxide anions induced by angiotensin II. This reduction is associated with improved endothelial function and vascular relaxation, highlighting its potential role in managing oxidative stress-related vascular dysfunction .
Effects on Endothelial Function
Research indicates that this compound improves endothelial function through several mechanisms:
- Enhanced Vascular Relaxation : In isolated aortic rings from hypertensive models, this compound treatment resulted in improved relaxation responses compared to controls. For instance, the effective concentration (Emax) for relaxation was significantly higher in treated groups .
- Inhibition of Platelet Activation : Chronic treatment with this compound has been shown to normalize platelet activation in animal models, suggesting potential benefits in preventing thrombus formation .
Clinical Studies and Findings
This compound has been evaluated in various clinical settings, although some studies have been halted due to lack of efficacy. Key findings include:
- Preclinical Studies : In models of congestive heart failure and aortic stenosis, this compound demonstrated a capacity to reduce aortic valve calcification and improve overall vascular function .
- Clinical Trials : Early-stage clinical trials indicated that this compound might slow the progression of conditions like peripheral arterial disease and neuropathic pain . However, further development has faced challenges.
Data Summary
The following table summarizes key findings from studies on this compound's biological activity:
Study Type | Model/Population | Key Findings |
---|---|---|
Preclinical | Rat model of heart failure | Improved vascular function and NO sensitivity |
Preclinical | Canine model of coronary thrombosis | Reduced thrombus formation and normalized platelet activation |
Clinical Trial | Healthy volunteers | Enhanced cGMP production under oxidative stress |
Clinical Trial | Patients with aortic stenosis | Slowed progression of valve dysfunction |
Case Studies
Case Study 1 : A study involving a rat model with congestive heart failure showed that chronic treatment with this compound led to normalized endothelial function and reduced platelet activation, suggesting its therapeutic potential in heart failure management .
Case Study 2 : In patients with peripheral arterial disease, initial trials indicated that this compound could improve walking distance and overall vascular health; however, these studies were not continued due to insufficient primary outcomes .
Propriétés
IUPAC Name |
5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHLRGARXNPFCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048746 | |
Record name | Ataciguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254877-67-3 | |
Record name | Ataciguat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ataciguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ataciguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ataciguat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.